molecular formula C20H20N2O4 B2863224 N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953181-46-9

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2863224
CAS No.: 953181-46-9
M. Wt: 352.39
InChI Key: NEAWJCUYZGAHDU-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or enzymes involved in oxidative stress pathways.

Mode of Action

It’s worth noting that similar compounds have shown to possess moderate to significant radical scavenging activity . This suggests that the compound may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of the compound . .

This compound could serve as a valuable starting point for the development of new biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.

    Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Aryl halides, nucleophiles, electrophiles, and suitable solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Isoxazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can be compared with other similar compounds, such as:

    N-benzyl-2-(3,4-dimethoxyphenyl)-N-methylacetamide: This compound features a similar structure but with a methyl group instead of the isoxazole ring.

    N-benzyl-2-(2,6-dimethylphenoxy)-N-((3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}-3-pyrrolidinyl)methyl)acetamide: This compound has a different aryl group and additional functional groups, making it structurally distinct.

    N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: These compounds have a pyrazolo[4,3-c][1,2]benzothiazine ring system instead of the isoxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-8-15(10-19(17)25-2)18-11-16(22-26-18)12-20(23)21-13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWJCUYZGAHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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